molecular formula C16H24N2O4 B5858141 ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate

ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate

货号 B5858141
分子量: 308.37 g/mol
InChI 键: MJPBBQCXOBSUPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate, also known as EDP-106, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. EDP-106 belongs to the class of piperazinecarboxylates and is a derivative of the natural alkaloid piperazine.

作用机制

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate exerts its therapeutic effects by binding to and activating the 5-HT1A and α2-adrenergic receptors in the brain. Activation of these receptors leads to an increase in the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. This compound also has an affinity for dopamine receptors, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to increase the activity of dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.

实验室实验的优点和局限性

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. This compound has also been shown to have potent therapeutic effects in animal models of Parkinson's disease and anxiety disorders, making it a promising candidate for further investigation.
However, there are also limitations to using this compound in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on neurotransmitter systems in the brain.

未来方向

There are several potential future directions for research on ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate. One area of interest is further investigation of its potential as a treatment for Parkinson's disease. Clinical trials in humans are needed to determine the safety and efficacy of this compound as a treatment for this disorder.
Another area of research is the potential of this compound as a treatment for depression and anxiety disorders. Further studies are needed to investigate the anxiolytic and antidepressant effects of this compound in animal models and humans.
Additionally, there is potential for this compound to be used in combination with other drugs for the treatment of various neurological and psychiatric disorders. Further research is needed to determine the optimal dosage and administration of this compound in combination with other drugs.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of Parkinson's disease, depression, and anxiety disorders. The compound has been shown to have potent effects on neurotransmitter systems in the brain, and further research is needed to determine its safety and efficacy in humans. This compound is a promising candidate for further investigation, and its potential as a treatment for neurological and psychiatric disorders warrants further research.

合成方法

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate is synthesized using a multi-step process involving the reaction of piperazine with 2,3-dimethoxybenzaldehyde to form 4-(2,3-dimethoxybenzyl)piperazine. This intermediate is then reacted with ethyl chloroformate to yield this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学研究应用

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been investigated for its potential therapeutic applications in various scientific research studies. One area of interest is its potential as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. This compound has been shown to increase the activity of dopaminergic neurons and improve motor function in animal models of Parkinson's disease.
Another area of research is the potential of this compound as a treatment for depression and anxiety disorders. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. This compound has also been shown to have anxiolytic effects in animal models of anxiety disorders.

属性

IUPAC Name

ethyl 4-[(2,3-dimethoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-4-22-16(19)18-10-8-17(9-11-18)12-13-6-5-7-14(20-2)15(13)21-3/h5-7H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPBBQCXOBSUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。